- Metathesis-active ligands enable a catalytic functional group metathesis between aroyl chlorides and aryl iodides, Nature Chemistry (2018, 2018, 10(10), 1016-1022
Cas no 98-88-4 (Benzoyl chloride)
Benzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- Benzoyl chloride
- alpha-Chlorobenzaldehyde
- Benzenecarbonyl chloride
- BENZOIC ACID CHLORIDE
- LABOTEST-BB LTBB000456
- alpha-chloro-benzaldehyd
- Benzaldehyde, alpha-chloro-
- -Chlorobenzaldehyde
- chloruredebenzoyle
- BENZOYL CHLORIDE, REAGENTPLUS, >
- BENZOYL CHLORIDE REAGENTPLUSTM >
- BENZOYL CHLORIDE, ACS
- BenzoylChlorideGr
- BENZOYL CHLORIDE REAGENT (ACS)
- benzoic chloride
- Bz chloride
- phenylcarbonyl chloride
- α-Chlorobenzaldehyde
- Basic Red 1
-
- MDL: MFCD00000653
- Inchi: 1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H
- InChI Key: PASDCCFISLVPSO-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 140.00300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: Colorless fuming liquid with pungent smell. [1]
- Density: 1.211 g/mL at 25 °C(lit.)
- Melting Point: −1 °C (lit.)
- Boiling Point: 198 °C(lit.)
- Flash Point: Fahrenheit: 161.6 ° f < br / > Celsius: 72 ° C < br / >
- Refractive Index: n20/D 1.553(lit.)
- PH: 2 (1g/l, H2O, 20℃)
- Water Partition Coefficient: React
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, water, alcohols, strong bases. Reacts violently with DMSO and vigorously with alkalies.
- PSA: 17.07000
- LogP: 2.06560
- Merck: 1112
- Vapor Pressure: 1 mmHg ( 32 °C)
- Sensitiveness: Moisture Sensitive
- Freezing Point: -1℃
- FEMA: 2685
- Solubility: Soluble in ether, chloroform, benzene, carbon disulfide. [14]
Benzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H312,H314,H317,H332
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 1736 8/PG 2
- WGK Germany:1
- Hazard Category Code: 20/21/22-34-43
- Safety Instruction: S26-S45-S36/37/39
- RTECS:DM6600000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:2.5-27%(V)
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
Benzoyl chloride Customs Data
- HS CODE:2916320000
- Customs Data:
China Customs Code:
2916320000Overview:
2916320000 Benzoyl peroxide and benzoyl chloride.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916320000 benzoic peroxyanhydride.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%
Benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0351540223- 500ml(玻瓶) |
Benzoyl chloride |
98-88-4 | 500ml |
¥ 65.9 | 2021-05-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305868-500g |
Benzoyl chloride |
98-88-4 | 99% | 500g |
¥83.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305868-100g |
Benzoyl chloride |
98-88-4 | 99% | 100g |
¥52.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B305868-2.5kg |
Benzoyl chloride |
98-88-4 | 99% | 2.5kg |
¥332.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104566-500g |
Benzoyl chloride |
98-88-4 | ACS, ≥99.0% (T) | 500g |
¥209.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104565-25g |
Benzoyl chloride |
98-88-4 | AR,99.0% | 25g |
¥41.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104565-2.5KG |
Benzoyl chloride |
98-88-4 | AR,99.0% | 2.5kg |
¥284.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B104565-500g |
Benzoyl chloride |
98-88-4 | AR,99.0% | 500g |
¥76.90 | 2023-09-04 | |
| TRC | B209550-250ml |
Benzoyl Chloride |
98-88-4 | 250ml |
$ 141.00 | 2023-04-19 | ||
| TRC | B209550-500ml |
Benzoyl Chloride |
98-88-4 | 500ml |
$ 161.00 | 2023-04-19 |
Benzoyl chloride Production Method
Production Method 1
1.2 Reagents: Methanol ; 30 min, 45 °C
Production Method 2
Benzoyl chloride Raw materials
- Iodobenzene
- 2,6-Dichloropyridine-4-carbonyl Chloride
- Benzaldehyde
- Carbamic acid, N-benzoyl-N-chloro-, 1,1-dimethylethyl ester
Benzoyl chloride Preparation Products
Benzoyl chloride Suppliers
Benzoyl chloride Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Benzoyl chloride
Benzoyl chloride (CAS No. 98-88-4): A Versatile Chemical Intermediate in Modern Research and Industry
Benzoyl chloride, with the chemical formula C₇H₅ClO, is a highly reactive and versatile compound widely utilized in the pharmaceutical, agrochemical, and specialty chemical industries. Its unique reactivity stems from the presence of a highly polarized carbonyl group and a reactive chlorine atom, making it an invaluable intermediate in organic synthesis. With a CAS number of 98-88-4, this compound has been extensively studied and applied in various synthetic pathways, particularly in the development of fine chemicals and active pharmaceutical ingredients (APIs).
The primary significance of Benzoyl chloride lies in its ability to participate in a wide range of chemical reactions, including acylation, chlorination, and hydrolysis. These reactions are fundamental to the synthesis of complex molecules, making it an indispensable tool in medicinal chemistry. Recent advancements in synthetic methodologies have further highlighted its importance, particularly in the context of green chemistry and sustainable practices.
In the realm of pharmaceutical research, Benzoyl chloride has been instrumental in the development of novel therapeutic agents. Its acylation properties are particularly valuable in the modification of biological molecules, such as peptides and proteins. For instance, recent studies have demonstrated its utility in the synthesis of protease inhibitors, which are crucial for treating conditions like HIV and cancer. The ability to introduce benzoyl groups into these molecules enhances their stability and bioavailability, making them more effective in clinical settings.
Moreover, Benzoyl chloride plays a pivotal role in the agrochemical industry. It is widely used as a precursor in the synthesis of herbicides, fungicides, and insecticides. The introduction of benzoyl groups into these compounds often improves their efficacy by enhancing their binding affinity to biological targets. For example, recent research has shown that benzoyl-derived herbicides exhibit higher selectivity towards weeds while minimizing toxicity to crops. This aligns with the growing demand for environmentally friendly agrochemicals that maintain high productivity.
The industrial applications of Benzoyl chloride extend beyond pharmaceuticals and agrochemicals. It is also extensively used in the production of dyes, fragrances, and polymers. In polymer chemistry, for instance, it serves as a monomer or crosslinking agent to enhance material properties such as thermal stability and mechanical strength. The versatility of this compound makes it a preferred choice for researchers seeking innovative solutions in material science.
Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for handling Benzoyl chloride. Traditional methods often involve harsh reaction conditions and generate significant waste byproducts. However, newer approaches leverage catalytic systems and solvent-free reactions to minimize environmental impact while maintaining high yields. These innovations are crucial for aligning chemical synthesis with global sustainability goals.
In conclusion, Benzoyl chloride (CAS No. 98-88-4) remains a cornerstone compound in modern chemical research and industrial applications. Its broad utility spans multiple industries, from pharmaceuticals to agrochemicals and specialty chemicals. As research continues to uncover new synthetic possibilities and sustainable practices, the importance of this compound will only continue to grow. The ongoing development of innovative methodologies ensures that Benzoyl chloride will remain at the forefront of chemical innovation for years to come.
98-88-4 (Benzoyl chloride) Related Products
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